Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate is an organic compound with a complex structure that includes amino, nitro, and trifluoromethyl groups attached to a phenyl ring, along with a malonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate typically involves multi-step organic reactions. One common method involves the reaction of diethyl malonate with 5-amino-4-nitro-2-(trifluoromethyl)benzaldehyde under basic conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as diethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate undergoes various types of chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate has several scientific research applications:
Mechanism of Action
The mechanism of action of Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. The amino group can form hydrogen bonds and participate in various biochemical interactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl phenylmalonate: Similar in structure but lacks the amino, nitro, and trifluoromethyl groups.
Diethyl 2-nitro-4-(trifluoromethyl)benzylidenemalonate: Contains similar functional groups but differs in the arrangement and specific substitutions.
Uniqueness
Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro and amino groups provide versatile reactivity for various applications.
Properties
Molecular Formula |
C14H15F3N2O6 |
---|---|
Molecular Weight |
364.27 g/mol |
IUPAC Name |
diethyl 2-[5-amino-4-nitro-2-(trifluoromethyl)phenyl]propanedioate |
InChI |
InChI=1S/C14H15F3N2O6/c1-3-24-12(20)11(13(21)25-4-2)7-5-9(18)10(19(22)23)6-8(7)14(15,16)17/h5-6,11H,3-4,18H2,1-2H3 |
InChI Key |
HQQWMQNFYGWWPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.